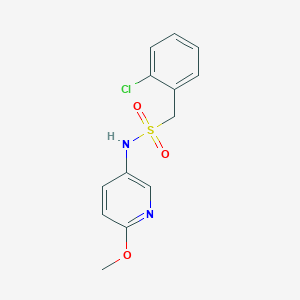
N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves a sequence of reactions that typically start from isothiocyanates reacting with amines. While specific synthesis details for "N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea" are not directly found, related compounds provide insight into potential synthetic routes. For instance, Koch et al. (2001) reported the self-assembly of metallomacrocyclic complexes with thiourea derivatives, indicating a methodological approach that might be applicable to synthesizing similar thiourea compounds (Koch et al., 2001).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiourea moiety, which imparts significant chemical properties to these compounds. Guohua et al. (2011) and Saeed et al. (2005) have provided insights into the crystal and molecular structures of similar thiourea compounds, emphasizing the intramolecular and intermolecular hydrogen bonding that stabilizes their structures (Guohua, 2011); (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thioureas are known for their reactivity towards electrophiles, nucleophiles, and participation in coordination chemistry. The research by Koch et al. (2001) on metallomacrocyclic complexes highlights the role of thiourea derivatives in forming complex structures with metals, which can be a basis for understanding the chemical reactivity of "N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea" (Koch et al., 2001).
Physical Properties Analysis
The physical properties of thiourea derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and materials science. While specific data for "N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea" are not provided, the characterization of similar compounds, such as those by Saeed and Parvez (2005), offer a comparative perspective on what might be expected for this compound (Saeed & Parvez, 2005).
Scientific Research Applications
Hydroxyl Radical Scavenging and Protection Against Neutrophil-Mediated Tissue Damage
N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea derivatives, such as thiourea and dimethylthiourea, have been studied for their ability to scavenge hydroxyl radicals (.OH). They have also been observed to scavenge hypochlorous acid (HOCl), a potent oxidant produced by neutrophil myeloperoxidase. This scavenging ability suggests potential protection against neutrophil-mediated tissue damage, although it also indicates that the protective effects cannot be solely attributed to .OH scavenging (Wasil et al., 1987).
Metal Complex Formation and Structural Analysis
Studies have shown that thiourea derivatives can form metallomacrocyclic complexes with metals such as Ni(II) and Pd(II). These complexes have been synthesized and characterized, with a focus on their crystal and molecular structures. Such complexes are of interest for their potential applications in materials science and coordination chemistry (Koch et al., 2001).
Anticancer Activity and Molecular Docking Studies
Thiourea derivatives have been investigated for their potential anticancer activity. Quantum chemical computations and molecular docking studies have been used to assess the inhibitory nature of these compounds against specific proteins like BRAF (V600E) protein kinase. These studies suggest potential antineoplastic activities of thiourea derivatives (Kirishnamaline et al., 2021).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-6-14(12(2)8-11)18-15(19)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOQHQXPVUCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)
